molecular formula C4H3ClN2O2 B12555231 1-Chloropyrimidine-2,4(1H,3H)-dione CAS No. 144441-86-1

1-Chloropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12555231
CAS No.: 144441-86-1
M. Wt: 146.53 g/mol
InChI Key: STEQWPADCGBGST-UHFFFAOYSA-N
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Description

1-Chloropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure substituted with a chlorine atom at the 1-position and keto groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloropyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the chlorination of pyrimidine-2,4-dione using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: Pyrimidine-2,4-dione

    Reagents: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)

    Conditions: Refluxing the mixture at elevated temperatures (80-100°C) for several hours

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The keto groups can participate in redox reactions, leading to the formation of different oxidation states.

    Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 1-aminopyrimidine-2,4(1H,3H)-dione or 1-alkoxypyrimidine-2,4(1H,3H)-dione can be formed.

    Oxidation Products: Higher oxidation states of the pyrimidine ring.

    Reduction Products: Reduced forms of the keto groups, potentially leading to hydroxyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine-4,6-dione: Similar structure but with chlorine at the 2-position.

    1-Bromopyrimidine-2,4(1H,3H)-dione: Bromine substituent instead of chlorine.

    1-Methylpyrimidine-2,4(1H,3H)-dione: Methyl group instead of chlorine.

Uniqueness

1-Chloropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chlorine atom at the 1-position allows for targeted chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

144441-86-1

Molecular Formula

C4H3ClN2O2

Molecular Weight

146.53 g/mol

IUPAC Name

1-chloropyrimidine-2,4-dione

InChI

InChI=1S/C4H3ClN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9)

InChI Key

STEQWPADCGBGST-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)Cl

Origin of Product

United States

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